molecular formula C16H20N4O4S B2968005 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1797241-42-9

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2968005
CAS No.: 1797241-42-9
M. Wt: 364.42
InChI Key: YKWXMBRSGREEPT-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H20N4O4S and its molecular weight is 364.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Sulfonamides are a crucial class of compounds with a wide range of pharmacological properties, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. These compounds often combine with other pharmaceutical scaffolds to create hybrid agents possessing enhanced and specific biological activities (Ghomashi et al., 2022). Notably, the integration of pyrazole and sulfonamide pharmacophores has led to the development of compounds that exhibit significant inhibitory effects against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, alongside low cytotoxicity towards various cell lines, showcasing their potential as therapeutic agents (Ozmen Ozgun et al., 2019).

Chemical Synthesis

The compound's synthesis involves key steps like the reaction of specific quinazolinone derivatives with chlorosulfonic acid, followed by amidation, demonstrating the chemical versatility and potential for derivatization of sulfonamide-based compounds to enhance their biological activities (Hayun et al., 2012).

Pharmacological Applications

Sulfonamide derivatives have been extensively studied for their pharmacological properties. Research indicates their potential as cyclooxygenase-2 (COX-2) inhibitors, highlighting the therapeutic relevance of sulfonamide-based compounds in the treatment of conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997). Additionally, certain sulfonamide hybrids exhibit diuretic and antihypertensive activities, further underscoring the diverse therapeutic applications of these compounds (Rahman et al., 2014).

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-19-10-14(9-17-19)25(22,23)18-13-6-5-12-4-3-7-20(15(12)8-13)16(21)11-24-2/h5-6,8-10,18H,3-4,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWXMBRSGREEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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